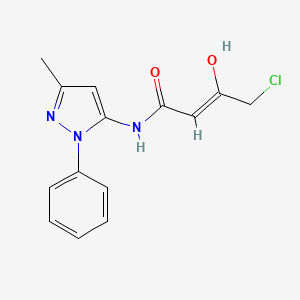

(2Z)-4-chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide

Description

The compound (2Z)-4-chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide is a chiral enamide derivative featuring a pyrazole core substituted with a methyl group and a phenyl ring. This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or intermediate in drug synthesis .

Properties

IUPAC Name |

(Z)-4-chloro-3-hydroxy-N-(5-methyl-2-phenylpyrazol-3-yl)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c1-10-7-13(16-14(20)8-12(19)9-15)18(17-10)11-5-3-2-4-6-11/h2-8,19H,9H2,1H3,(H,16,20)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGZJQYUVRZMIO-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C=C(CCl)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)NC(=O)/C=C(/CCl)\O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1-phenyl-1H-pyrazole with appropriate reagents under controlled conditions.

Introduction of the chloro group: Chlorination of the intermediate compound using reagents like thionyl chloride or phosphorus pentachloride.

Hydroxylation: Introduction of the hydroxy group through oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Formation of the butenamide backbone: This involves coupling reactions, typically using amide bond formation techniques with reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like dichloromethane or ethanol; catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a dechlorinated product.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-4-chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide exhibit promising anticancer properties. Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the European Journal of Medicinal Chemistry explored a series of pyrazole derivatives, revealing that specific substitutions led to enhanced cytotoxicity against human cancer cell lines . This suggests that this compound could be further investigated for similar effects.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has gained attention due to their ability to inhibit cyclooxygenase enzymes (COX) involved in inflammation pathways. This compound could serve as a lead for developing new anti-inflammatory drugs.

Research Insight : A comparative analysis of various pyrazole compounds highlighted their efficacy in reducing inflammatory markers in animal models, which could be relevant for developing treatments for chronic inflammatory diseases .

Pesticidal Activity

The compound's structural features suggest potential as a novel pesticide. The increasing resistance of pests to conventional pesticides necessitates the exploration of new chemical entities with unique modes of action.

Field Study : Research on botanical pesticides has shown that compounds derived from pyrazoles can exhibit insecticidal properties against common agricultural pests. The use of such compounds could align with sustainable agricultural practices by reducing reliance on synthetic chemicals .

Biocontrol Agents

In the context of integrated pest management, this compound may serve as a biocontrol agent against fungal pathogens affecting crops.

Evidence : A study demonstrated that certain pyrazole derivatives inhibited the growth of fungal pathogens like Botrytis cinerea, which is notorious for causing gray mold in cannabis crops. The application of these compounds significantly reduced disease severity compared to untreated controls .

Mechanism of Action

The mechanism of action of (2Z)-4-chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. It may act by:

Inhibiting enzymes: Binding to active sites of enzymes and inhibiting their activity.

Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.

Interfering with DNA/RNA: Binding to nucleic acids and affecting their function and replication.

Comparison with Similar Compounds

Substituent Variations on the Enamide Chain

The target compound’s 4-chloro-3-hydroxy substituents distinguish it from related enamide derivatives. For example:

- Example 208 (Patent): Features a hexanolyl group at the 4-position of the enamide chain, increasing hydrophobicity (MS (M+1): 596) compared to the target compound’s polar chloro-hydroxy motif .

- Examples 13–15 (Patent): Incorporate amino-based substituents (e.g., diethanolamino, N-methylmethoxyethylamino), which improve water solubility but reduce steric bulk relative to the chloro-hydroxy group .

- Dacomitinib (Vizimpro®): A clinically approved kinase inhibitor with a 4-(piperidin-1-yl)but-2-enamide chain, favoring lipophilicity and membrane permeability over hydrogen-bonding capacity .

Table 1: Enamide Chain Substituent Comparison

| Compound | Substituents (C3/C4) | Molecular Weight (M+1) | Key Properties |

|---|---|---|---|

| Target Compound | 3-hydroxy, 4-chloro | Not reported | Polar, H-bond donor |

| Example 208 | N-methyl-6-aminohexanolyl | 596 | Hydrophobic, flexible |

| Example 13 | Diethanolamino | Not reported | Water-soluble |

| Dacomitinib | Piperidin-1-yl | 487.95 | Lipophilic, basic |

Aromatic/Heterocyclic Core Modifications

The 3-methyl-1-phenylpyrazole core in the target compound contrasts with quinoline or quinazoline systems in other analogs:

- Example 147 (Patent): Uses a 3-cyanophenylamino-substituted quinoline, enhancing π-π stacking but reducing pyrazole’s metabolic stability .

- Examples 138 and 208 (Patents): Incorporate tetrahydrofuran-3-yl-oxy groups on quinoline, improving solubility but introducing stereochemical complexity .

- Dacomitinib : Contains a quinazoline core, which is structurally rigid and favors ATP-binding pocket interactions in kinases .

Table 2: Core Structure Comparison

| Compound | Core Structure | Functional Groups | Pharmacological Relevance |

|---|---|---|---|

| Target Compound | Pyrazole | 3-methyl, 1-phenyl | Metabolic stability |

| Example 147 | Quinoline | 3-cyano, tetrahydrofuran | Kinase inhibition |

| Dacomitinib | Quinazoline | 7-methoxy, 4-fluoro | EGFR inhibition |

Stereochemical and Configurational Differences

This difference may influence binding affinity and metabolic pathways .

Biological Activity

(2Z)-4-chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse research sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and subsequent modifications to introduce the butenamide moiety. The compound's structure can be confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone of 15 mm against Escherichia coli at a concentration of 100 µg/mL .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against several fungal pathogens. A notable study found that at a concentration of 500 mg/L, it exhibited an inhibition rate of 77.8% against Pyricularia oryae, indicating its potential as a fungicide .

Insecticidal Activity

The compound has also been evaluated for insecticidal properties. Preliminary bioassays revealed good lethal activities against pests such as Mythimna separate and Helicoverpa armigera. Specifically, it showed a mortality rate of 70% at higher concentrations, suggesting its viability as an agricultural pesticide .

Toxicity Studies

Toxicity assessments have been conducted using zebrafish models to evaluate the safety profile of this compound. The LC50 value was determined to be 14.01 mg/L, indicating moderate toxicity which necessitates further structural optimization for safer applications .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy and safety of this compound. Variations in substituents on the pyrazole ring and alterations in the butenamide chain have been explored to enhance biological activity while minimizing toxicity.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that modifications to the aromatic ring significantly influenced antibacterial activity, with certain derivatives outperforming standard antibiotics .

Case Study 2: Insecticidal Applications

Another research effort focused on the insecticidal properties of this compound against agricultural pests. The findings suggested that while effective at controlling pest populations, careful consideration of application rates is essential to prevent adverse environmental impacts .

Q & A

Q. What are the critical steps for synthesizing (2Z)-4-chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves coupling a substituted pyrazole amine with a chloro-hydroxybutenamide precursor. Key steps include:

- Amide bond formation: Use of coupling agents (e.g., EDCI/HOBt) under inert atmosphere at 0–5°C to minimize side reactions.

- Z-configuration control: Stereoselective synthesis via low-temperature (<10°C) reactions to favor the (2Z)-isomer, verified by NOESY NMR .

- Purification: Column chromatography with ethyl acetate/hexane (3:7 ratio) followed by recrystallization in ethanol-DMF (1:1) to achieve >95% purity .

- Critical factors: Solvent polarity (dioxane or DMF) and base selection (triethylamine vs. K₂CO₃) significantly affect reaction rates and byproduct formation .

Q. How is the stereochemistry of the (2Z)-configured enamide group confirmed experimentally?

- Methodological Answer:

- X-ray crystallography: Resolve the Z-configuration via single-crystal diffraction (e.g., C–Cl···O hydrogen bonding patterns in the crystal lattice) .

- NMR spectroscopy: NOESY correlations between the pyrazole NH and the β-hydrogen of the enamide confirm spatial proximity in the Z-isomer .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- LC-MS: Confirm molecular weight ([M+H]⁺ expected at m/z 362.8) and detect impurities .

- ¹H/¹³C NMR: Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals (e.g., hydroxy and enamide protons) .

- FT-IR: Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, enol C–O at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., E/Z isomerization or hydrolysis)?

- Methodological Answer:

-

Temperature modulation: Maintain <10°C during amide coupling to suppress E-isomer formation .

-

Acid scavengers: Add molecular sieves to sequester HCl byproducts, reducing hydrolysis of the enamide group .

-

Solvent screening: Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates and improve Z-selectivity (see Table 1) .

Table 1: Solvent Effects on Z/E Ratio

Solvent Z:E Ratio Yield (%) DMF 8:1 78 DMSO 6:1 65 THF 3:1 52

Q. How do structural modifications (e.g., chloro substitution or pyrazole methylation) impact biological activity?

- Methodological Answer:

- Structure-activity relationship (SAR):

- Replace the 4-chloro group with fluorine: Reduces steric bulk but may decrease binding affinity to hydrophobic enzyme pockets .

- Methylation at the pyrazole 3-position: Enhances metabolic stability by blocking cytochrome P450 oxidation .

- In vitro assays: Test analogues against target enzymes (e.g., kinase inhibition) using fluorescence polarization or SPR .

Q. What computational strategies predict the compound’s binding mode to biological targets?

- Methodological Answer:

- Molecular docking: Use AutoDock Vina with homology-modeled kinase domains (e.g., PDB: 3QKK). Prioritize poses with hydrogen bonds between the enamide carbonyl and Lys123 .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex (RMSD <2.0 Å acceptable) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer:

- Assay standardization: Compare protocols for cell lines (e.g., HEK293 vs. HeLa), compound concentrations, and incubation times .

- Metabolic stability testing: Use liver microsomes to identify species-specific degradation (e.g., murine vs. human CYP450 isoforms) .

- Control experiments: Verify purity (>95%) via HPLC and exclude endotoxin contamination in cell-based assays .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating pharmacokinetics?

- Methodological Answer:

- Rodent studies: Administer 10 mg/kg IV/PO to assess bioavailability. Plasma samples analyzed via LC-MS/MS at 0, 1, 4, 8, 24 h post-dose .

- Tissue distribution: Sacrifice animals at 8 h to measure brain/plasma ratios (logP ~2.5 predicts moderate blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.